![molecular formula C12H16N2O3 B14588995 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid CAS No. 61148-69-4](/img/structure/B14588995.png)
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid is a chemical compound with a complex structure that includes both hydrazine and butanoic acid functional groups
Méthodes De Préparation
The synthesis of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-2-phenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and butanoic acid groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Applications De Recherche Scientifique
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid include:
2-Hydroxy-4-methylbenzoic acid: Similar in having a hydroxy group and a carboxylic acid group but lacks the hydrazone functionality.
2-Methylbutanoic acid: Shares the butanoic acid structure but does not have the hydroxy or hydrazone groups.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group and are used in similar applications but have a different core structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
Numéro CAS |
61148-69-4 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-hydroxy-2-[[methyl(phenyl)hydrazinylidene]methyl]butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-14(11-5-3-2-4-6-11)13-9-10(7-8-15)12(16)17/h2-6,9-10,15H,7-8H2,1H3,(H,16,17) |
Clé InChI |
UYVQFUXQFSMKQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)N=CC(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


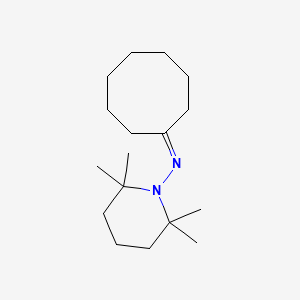
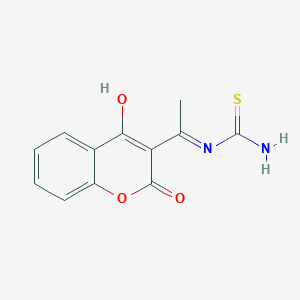
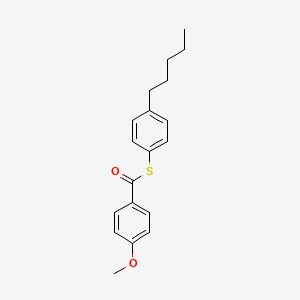
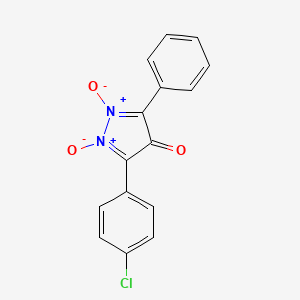
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
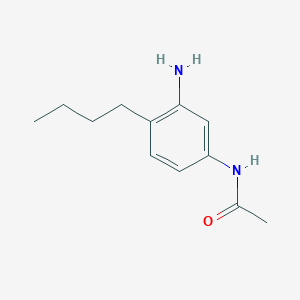
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
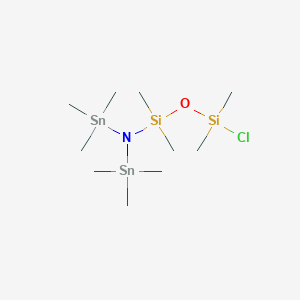
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)


